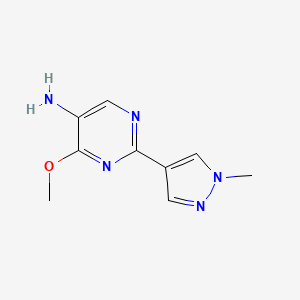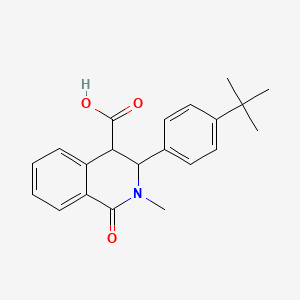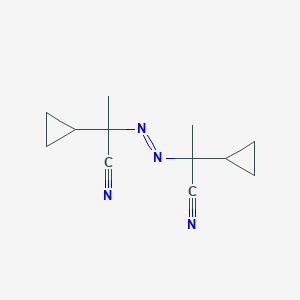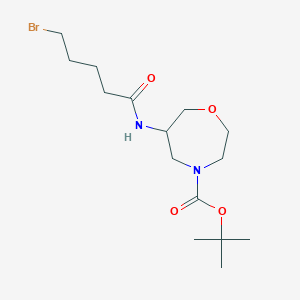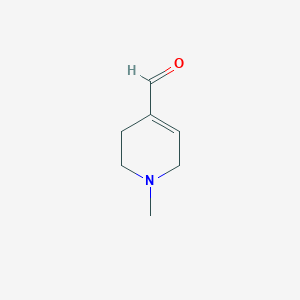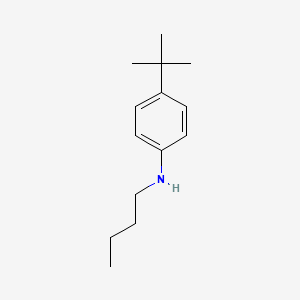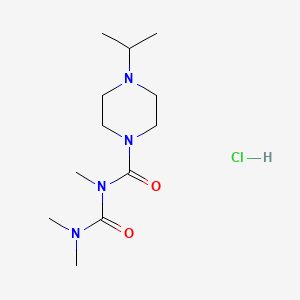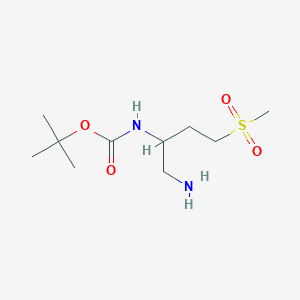
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate typically involves multiple steps, including the protection of amino groups, sulfonylation, and carbamate formation. One common method involves the reaction of tert-butyl carbamate with an appropriate amino alcohol, followed by sulfonylation using methylsulfonyl chloride under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylsulfonyl group may also participate in interactions with biological molecules, affecting cellular pathways and functions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Methylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.
Uniqueness
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H22N2O4S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
tert-butyl N-(1-amino-4-methylsulfonylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-10(2,3)16-9(13)12-8(7-11)5-6-17(4,14)15/h8H,5-7,11H2,1-4H3,(H,12,13) |
Clave InChI |
KHRDNIKESIRIPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N[(3-methylphenyl)acetyl]anthranilic acid](/img/structure/B8288429.png)
![4-Hydroxy-6-[3-(2-phenylethoxy)phenyl]-3-[(2-phenylethyl)thio]-2H-pyran-2-one](/img/structure/B8288451.png)
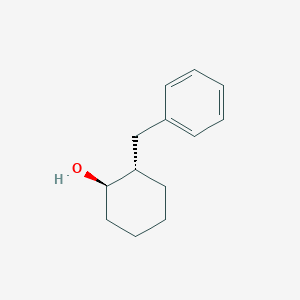
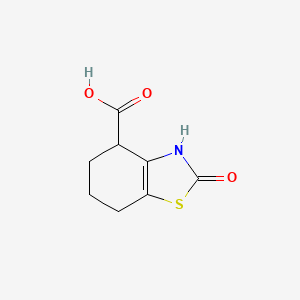
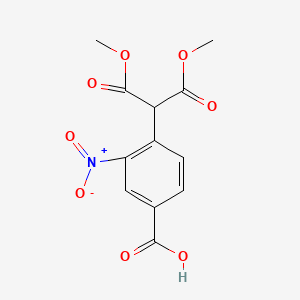
![(+/-)1-Phenyl-1-[1-(1-pyrrolidinyl)cyclopentyl]methanamine](/img/structure/B8288474.png)
